

A Comparative Guide to Orthologs of Neuropeptide DF2 in Invertebrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *neuropeptide DF2*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **neuropeptide DF2** and its orthologs within the broader FMRFamide-related peptide (FaRP) family across various invertebrate phyla. The information presented is supported by experimental data to facilitate research and drug development targeting these neuropeptide signaling systems.

Introduction to Neuropeptide DF2 and its Orthologs

Neuropeptide DF2, with the amino acid sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂ (DRNFLRFamide), was first isolated from the crayfish *Procambarus clarkii*. It belongs to the large and diverse family of FMRFamide-related peptides (FaRPs), which are characterized by the C-terminal motif -RFamide. FaRPs are widespread throughout the invertebrate kingdom and are involved in a vast array of physiological processes, including cardiovascular regulation, muscle contraction, feeding behavior, and reproduction.

Orthologs of DF2 are found in numerous invertebrate species and are broadly categorized into FMRFamide-like peptides (FLPs), neuropeptide F (NPF), and short neuropeptide F (sNPF). NPFs are considered to be the invertebrate orthologs of the vertebrate neuropeptide Y (NPY) family. This guide will compare the sequence, function, and signaling pathways of DF2 and its orthologs in key invertebrate model organisms.

Comparative Data of Neuropeptide DF2 Orthologs

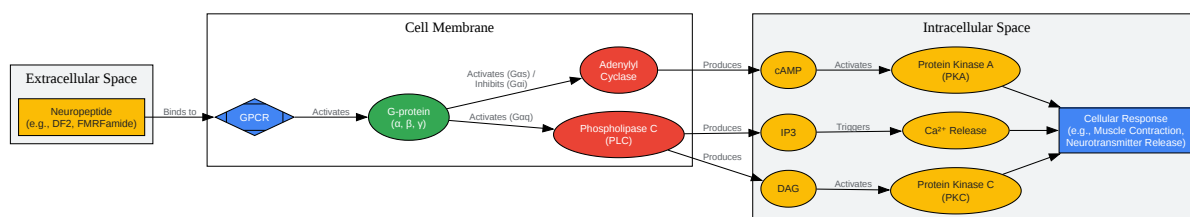
The following table summarizes the sequence and functional data for DF2 and a selection of its orthologs from different invertebrate phyla.

Peptide Name	Sequence	Species	Phylum	Receptor(s)	Reported Function(s)	EC50 / Ki
Neuropeptide DF2	DRNFLRFamide	Procambarus clarkii	Arthropoda	-	Enhances transmitter release	-
FMRFamide	FMRFamide	Macrocallista nimbosa	Mollusca	FaNaC, GPCRs	Cardioexcitatory, muscle contraction	μM range
Drosophila FMRFamide-related peptides (dFMRFa)	e.g., DPKQDFRFamide	Drosophila melanogaster	Arthropoda	FMRFa-R (GPCR)	Modulates muscle contraction, enhances synaptic transmission. ^[1]	0.1 μM (DPKQDFMRFamide) ^[1]
Locust FLRFamides	e.g., GQERNFLRFamide	Locusta migratoria	Arthropoda	FaRP receptors	Myostimulatory on oviduct	-
C. elegans FLP-21	APEASPIRFamide	Caenorhabditis elegans	Nematoda	NPR-1	Regulates feeding behavior	10-fold higher potency on NPR-1.215V vs NPR-1.215F ^[2]
Abalone LFRFamide	GSLFRFamide	Haliotis discus hannai	Mollusca	Hdh-sNPFR (GPCR)	Induces spawning, suppresses food intake	-

Mud Crab sNPF	e.g., pQRLRWa mide	Scylla paramamo sain	Arthropoda	sNPF (GPCR)	Involved in ovarian developme nt	1.2 - 8.5 μ M[3]
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Signaling Pathways

Neuropeptide DF2 and its orthologs primarily exert their effects through G-protein coupled receptors (GPCRs). Upon ligand binding, these receptors activate intracellular signaling cascades that lead to a physiological response. The specific G-protein activated ($G_{\alpha s}$, $G_{\alpha i/o}$, or $G_{\alpha q}$) determines the downstream pathway. In some molluscs, FMRFamide can also directly gate a sodium channel (FaNaC).[4]



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Caption: Generalized signaling pathway for FMRFamide-related peptides.

Experimental Protocols

This section details common methodologies used to identify, characterize, and quantify the activity of neuropeptide orthologs.

Neuropeptide Identification and Sequencing

Objective: To isolate and determine the amino acid sequence of novel neuropeptides from invertebrate tissues.

Methodology: Mass Spectrometry (MS)

- Tissue Dissection and Extraction:
 - Dissect neuronal tissues (e.g., ganglia) from the invertebrate species of interest.
 - Homogenize the tissue in an acidic extraction solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to inactivate proteases.
 - Centrifuge the homogenate and collect the supernatant containing the peptides.
 - Solid-phase extraction (SPE) is often used for initial purification and desalting of the peptide extract.
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
 - The peptide extract is separated by reverse-phase high-performance liquid chromatography (RP-HPLC).
 - The eluent from the HPLC is directly introduced into a mass spectrometer.
 - The mass spectrometer performs an initial scan (MS1) to determine the mass-to-charge ratio (m/z) of the peptides.
 - Selected peptide ions are fragmented (MS2 or tandem MS), and the resulting fragment ion masses are measured.
- Data Analysis and Sequencing:
 - The MS/MS spectra are analyzed to determine the amino acid sequence of the peptides. This can be done through database searching if a genome or transcriptome is available, or via de novo sequencing if no sequence database exists.

Receptor Binding Assays

Objective: To determine the binding affinity (K_i) of a neuropeptide for its receptor.

Methodology: Radioligand Competition Binding Assay

- Membrane Preparation:
 - Prepare cell membranes from a cell line heterologously expressing the receptor of interest or from native tissues known to express the receptor.
 - Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes.
 - Resuspend the membrane pellet in a binding buffer.
- Competition Binding:
 - In a multi-well plate, incubate a fixed concentration of a radiolabeled ligand (a known high-affinity ligand for the receptor) with varying concentrations of the unlabeled test peptide (the neuropeptide ortholog).
 - Add the membrane preparation to initiate the binding reaction.
 - Incubate at a specific temperature for a time sufficient to reach equilibrium.
- Separation and Detection:
 - Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide.
 - Determine the IC_{50} value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand).

- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Functional Assays

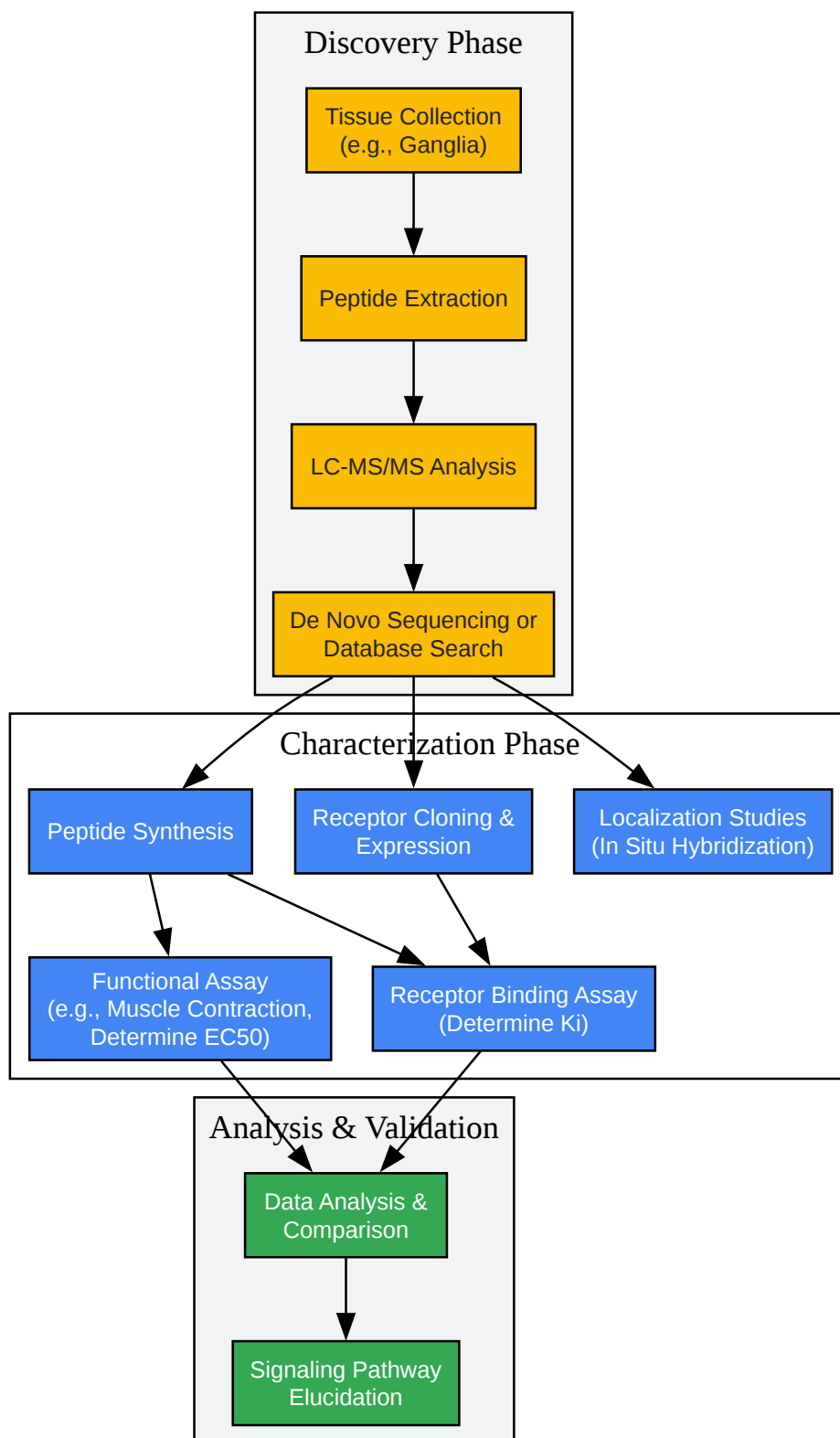
Objective: To quantify the biological activity (e.g., EC_{50}) of a neuropeptide.

Methodology: In Vitro Muscle Contraction Assay

- Tissue Preparation:
 - Dissect a muscle tissue known to be a target of the neuropeptide (e.g., heart, oviduct, hindgut).
 - Mount the tissue in an organ bath containing a physiological saline solution.
- Force Measurement:
 - Attach one end of the muscle to a force transducer to record isometric or isotonic contractions.
 - Allow the muscle to equilibrate and establish a baseline contractile activity.
- Peptide Application:
 - Add increasing concentrations of the neuropeptide to the organ bath.
 - Record the changes in contraction frequency and/or amplitude at each concentration.
- Data Analysis:
 - Plot the response (e.g., change in contraction amplitude) against the peptide concentration.
 - Fit the data to a dose-response curve to determine the EC_{50} value (the concentration of the peptide that produces 50% of the maximal response).

Experimental Workflow for Ortholog Identification and Characterization

The following diagram illustrates a typical workflow for the discovery and functional characterization of neuropeptide orthologs.



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Caption: Workflow for neuropeptide ortholog discovery and characterization.

Conclusion

This guide provides a comparative overview of **neuropeptide DF2** and its orthologs in invertebrates, highlighting their structural similarities, functional diversity, and conserved signaling mechanisms. The presented data and experimental protocols serve as a valuable resource for researchers investigating the physiological roles of these neuropeptides and for professionals in the pharmaceutical industry exploring them as potential drug targets. The continued study of these invertebrate signaling molecules will undoubtedly provide further insights into the evolution and function of neuropeptide systems across the animal kingdom.

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- To cite this document: BenchChem. [A Comparative Guide to Orthologs of Neuropeptide DF2 in Invertebrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678230#orthologs-of-neuropeptide-df2-in-other-invertebrates]

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